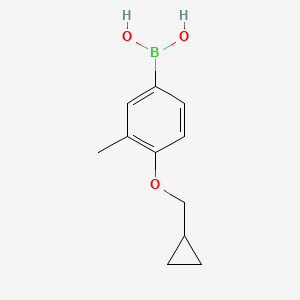
4-(Cyclopropylmethoxy)-3-methylphenylboronic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Cyclopropylmethoxy)-3-methylphenylboronic Acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling. This compound is characterized by the presence of a cyclopropylmethoxy group and a methyl group attached to a phenyl ring, which is further bonded to a boronic acid moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopropylmethoxy)-3-methylphenylboronic Acid typically involves the following steps:
Starting Material: The synthesis begins with 4-bromo-3-methylphenol.
O-Alkylation: The phenol is subjected to O-alkylation using cyclopropylmethyl bromide in the presence of a base such as potassium carbonate to form 4-(cyclopropylmethoxy)-3-methylbromobenzene.
Borylation: The bromo compound is then treated with a boron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base like potassium acetate to yield this compound.
Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the above synthetic route for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Cyclopropylmethoxy)-3-methylphenylboronic Acid can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl or styrene derivatives.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents like hydrogen peroxide.
Esterification: The boronic acid can react with alcohols to form boronate esters.
Common Reagents and Conditions:
Palladium catalysts: (e.g., Pd(PPh3)4) for coupling reactions.
Bases: such as potassium carbonate or sodium hydroxide.
Oxidizing agents: like hydrogen peroxide for oxidation reactions.
Major Products:
Biaryl compounds: from Suzuki-Miyaura coupling.
Phenols: from oxidation reactions.
Boronate esters: from esterification reactions.
Applications De Recherche Scientifique
4-(Cyclopropylmethoxy)-3-methylphenylboronic Acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Boronic acids are known to inhibit serine proteases and other enzymes, making them useful in biochemical research.
Medicine: Boronic acid derivatives are explored for their potential as therapeutic agents, particularly in cancer treatment due to their ability to inhibit proteasomes.
Industry: It can be used in the development of advanced materials and as a reagent in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-(Cyclopropylmethoxy)-3-methylphenylboronic Acid largely depends on its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in enzyme inhibition, where the boronic acid moiety interacts with the active site of enzymes, particularly serine proteases, thereby inhibiting their activity. The compound can also participate in the formation of boronate esters, which are useful in various chemical transformations.
Comparaison Avec Des Composés Similaires
- 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid
- 4-(Cyclopropylmethoxy)phenylboronic acid
- 3-Methylphenylboronic acid
Comparison: 4-(Cyclopropylmethoxy)-3-methylphenylboronic Acid is unique due to the presence of both a cyclopropylmethoxy group and a methyl group on the phenyl ring. This structural uniqueness can influence its reactivity and binding properties compared to other boronic acids. For instance, the cyclopropylmethoxy group can provide steric hindrance, affecting the compound’s interaction with enzymes and other molecules.
Propriétés
Formule moléculaire |
C11H15BO3 |
|---|---|
Poids moléculaire |
206.05 g/mol |
Nom IUPAC |
[4-(cyclopropylmethoxy)-3-methylphenyl]boronic acid |
InChI |
InChI=1S/C11H15BO3/c1-8-6-10(12(13)14)4-5-11(8)15-7-9-2-3-9/h4-6,9,13-14H,2-3,7H2,1H3 |
Clé InChI |
BGLLKYFEIQYFMK-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(C=C1)OCC2CC2)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl [4-amino-1-(2-fluoroethyl)-1H-pyrazol-5-yl]carbamate](/img/structure/B11743270.png)
![[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine](/img/structure/B11743275.png)
![{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}(3-methylbutyl)amine](/img/structure/B11743285.png)
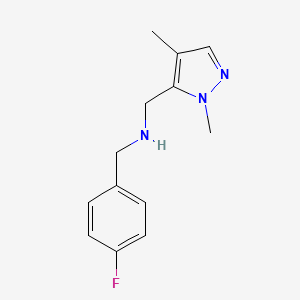
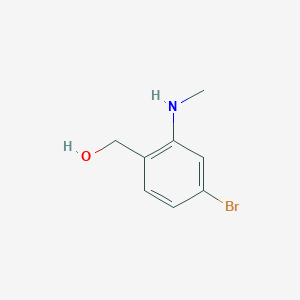
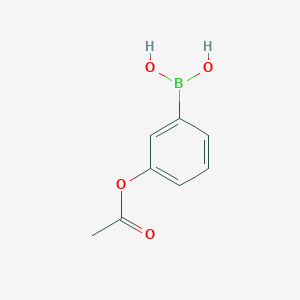
![1-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B11743306.png)
![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(4-methoxyphenyl)methyl]amine](/img/structure/B11743310.png)
![1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-1H-pyrazol-4-amine](/img/structure/B11743314.png)
![1-cyclopentyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11743316.png)
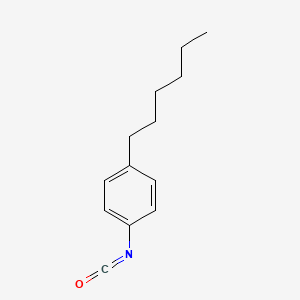
![N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-3-amine](/img/structure/B11743326.png)
![2-Cyano-3-(dimethylamino)-N-[(dimethylamino)methylidene]prop-2-enamide](/img/structure/B11743340.png)
![1,5-Dimethyl-N-[(1-methyl-1H-pyrrol-2-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B11743342.png)
